![molecular formula C8H15F3N2 B1460962 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine CAS No. 1019382-28-5](/img/structure/B1460962.png)
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine
Overview
Description
“[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1820648-49-4 . It is also known as “[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride” and has a molecular weight of 269.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine” is a powder that is stored at room temperature . Its molecular weight is 269.14 . More detailed physical and chemical properties, such as solubility, melting point, and boiling point, were not available in the search results.Scientific Research Applications
Asymmetric Synthesis :
- The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine is detailed. This process involves the reduction of the compound followed by hydrogenolysis, leading to the creation of diamines and substituted diamino alcohols. Such processes are foundational in creating complex organic compounds (Froelich et al., 1996).
Bone Disorders Treatment :
- A compound targeting the Wnt beta-catenin cellular messaging system was discovered for treating bone disorders. This compound showed an increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).
Antidepressant Drug Candidates :
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors, displayed potent antidepressant-like activity. This research contributes to the development of new antidepressant drugs (Sniecikowska et al., 2019).
Antiosteoclast Activity :
- A study synthesized a new family of boronates, showing moderate to high antiosteoclast and osteoblast activity. This research is significant in the field of bone health and disorders (Reddy et al., 2012).
Synthesis of Imines :
- Research on the synthesis of imines from the reaction of cyclohexanone with benzylamine under different temperature conditions was conducted. This study is relevant in the field of organic synthesis and pharmaceutical research (Jafari, 2018).
Crystal Structure Analysis :
- The synthesis and crystal structure of various compounds, including [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, were investigated. Such studies are crucial for understanding the molecular structure and properties of chemical compounds (Girish et al., 2008).
Safety and Hazards
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOPGCUQZUNUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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